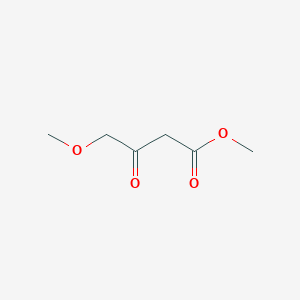

Methyl 4-methoxyacetoacetate

Overview

Description

Methyl 4-methoxyacetoacetate is a valuable synthetic intermediate in organic chemistry. It serves as a building block for the synthesis of more complex organic molecules. Compounds with acetoacetate moieties, such as this one, are particularly valuable in medicinal chemistry and other fields where specific functional groups are required . This compound is a colorless transparent liquid with a fragrant aroma, miscible with ethanol and ether, and slightly soluble in water .

Mechanism of Action

- Methyl 4-methoxyacetoacetate (C6H10O4) is often used as a synthetic intermediate in organic chemistry . It serves as a building block for more complex organic molecules.

- Its interaction occurs during synthetic processes, where it acts as a precursor for various compounds. For example, it can be involved in the synthesis of dihydropyrimidine derivatives via one-pot three-component Biginelli cyclocondensation .

Target of Action

Mode of Action

Pharmacokinetics

Biochemical Analysis

Biochemical Properties

Methyl 4-methoxyacetoacetate has been used in the generation of a small focused library of diversely functionalized dihydropyrimidine derivatives via one-pot three-component Biginelli cyclocondensation of β-ketoesters, aldehydes, and (thio)ureas

Cellular Effects

Compounds with acetoacetate moieties, like this one, are valuable in medicinal chemistry and other fields where specific functional groups are required .

Molecular Mechanism

It is known that it can be synthesized by the condensation reaction of Methyl 4-chloro-3-oxo-butanoate and Methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxyacetoacetate can be synthesized from 4-chloroacetoacetic acid methyl ester via a substitution reaction with methanol in the presence of sodium hydride and potassium methoxide. The reaction yields organic salts, which are then acidified and decolorized to obtain the final product . Another method involves the use of a continuous tubular reactor, where the reaction time is 5-30 minutes, the solvent is one or more of methanol, acetonitrile, tetrahydrofuran, dioxane, and N,N-dimethylformamide, and the reaction temperature is 60-120°C .

Industrial Production Methods: In industrial settings, the preparation of this compound involves adding tetrahydrofuran into a reaction kettle, introducing inert gas, and setting the internal temperature to 15-25°C. Industrial sodium hydride and a metal alkaline compound are added under stirring, followed by the addition of tetrahydrofuran. The mixed liquid of methanol and methyl-4-chloroacetoacetate is added dropwise at a temperature below 20°C, and the reaction continues for 4-6 hours. The temperature is then raised to 20-25°C for an additional 4-15 hours. After the reaction is complete, the system temperature is reduced to 6-10°C, and hydrochloric acid solution is added to adjust the pH to 5-7. The product is obtained through wiped-film molecular distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxyacetoacetate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the methoxy group.

Condensation Reactions: It participates in Biginelli cyclocondensation to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Nucleophiles: Sodium hydride, potassium methoxide.

Solvents: Methanol, tetrahydrofuran, acetonitrile, dioxane, N,N-dimethylformamide.

Conditions: Reaction temperatures range from 15°C to 120°C, depending on the specific reaction

Major Products:

Dihydropyrimidine Derivatives: Formed via Biginelli cyclocondensation.

Scientific Research Applications

Methyl 4-methoxyacetoacetate is widely used in scientific research, particularly in the following areas:

Chemistry: As a synthetic intermediate for the preparation of complex organic molecules.

Biology: In the synthesis of biologically active compounds.

Industry: Employed in the production of various chemical products and intermediates.

Comparison with Similar Compounds

- Methyl acetoacetate

- Ethyl acetoacetate

- Methyl 4-chloroacetoacetate

- Butanoic acid, 4-methoxy-3-oxo-, methyl ester

Comparison: Methyl 4-methoxyacetoacetate is unique due to its methoxy group, which provides distinct reactivity compared to other acetoacetate derivatives. This uniqueness makes it valuable in specific synthetic applications where the methoxy group is required .

Biological Activity

Methyl 4-methoxyacetoacetate (CAS Number: 41051-15-4) is an important chemical compound recognized for its versatile applications in organic synthesis, particularly in the pharmaceutical industry. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- Appearance : Colorless to light yellow liquid

- Density : 1.096 g/cm³ at 25°C

- Boiling Point : 113°C

- Solubility : Highly soluble in polar organic solvents, slightly soluble in water.

Synthesis

This compound is synthesized through a multi-step process involving the reaction of acetylacetone with iodomethane and potassium carbonate in methanol, followed by esterification reactions. This compound serves as a key intermediate in the synthesis of various bioactive molecules.

Synthesis Process Overview

- Starting Materials : Acetylacetone, iodomethane, potassium carbonate.

- Methodology :

- Reaction of acetylacetone with iodomethane under basic conditions.

- Esterification with methanol under acidic conditions.

- Yield : Typically around 93% .

Biological Activity

This compound exhibits notable biological activities that make it a valuable compound in medicinal chemistry:

- Pharmaceutical Intermediate :

- Antiviral Applications :

-

Mechanism of Action :

- The β-diketone structure allows for various chemical transformations leading to biologically active derivatives.

- Compounds derived from this compound can interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

Study on Antiviral Efficacy

A study highlighted the role of this compound in synthesizing Dolutegravir, which demonstrated significant efficacy against HIV strains resistant to other treatments. The compound's ability to form stable intermediates facilitated the development of more effective antiviral therapies .

Research on Anti-Inflammatory Properties

Research has indicated that derivatives of this compound possess anti-inflammatory properties. These compounds were tested in vitro and showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Applications in Industry

This compound is not only pivotal in pharmaceuticals but also finds applications in:

- Flavors and Fragrances : Its pleasant aroma makes it suitable for use in cosmetic products.

- Chemical Synthesis : Acts as a building block for complex organic molecules across various chemical industries.

Properties

IUPAC Name |

methyl 4-methoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBPKJFJAVDUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068273 | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-15-4 | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-methoxyacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxy-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 4-methoxyacetoacetate so useful in synthesis, particularly for natural flavor compounds?

A: this compound is a β-keto ester, which means it has a ketone and an ester group separated by one carbon. This structure makes it susceptible to alkylation reactions at the carbon flanked by both groups, allowing for the introduction of various substituents. [, ] This versatility is exemplified in its use for synthesizing cyclic α-diones, a class of compounds found in natural flavors. For example, it serves as a precursor to corylone, a key flavor ingredient. [, ] Researchers have successfully alkylated this compound with α-chloro-ketones, followed by cyclization, hydrolysis, and decarboxylation, to achieve this synthesis. [, ]

Q2: Can you provide a specific example where this compound enables access to complex structures?

A: Absolutely! Researchers have leveraged this compound in the synthesis of phaseolinic acids, a group of natural products. [] They utilized the zinc carbenoid-mediated tandem chain extension-aldol reaction to generate hemiacetals from this compound, followed by a ceric ammonium nitrate-mediated oxidative cleavage to yield the desired phaseolinic acid structures. [] This example showcases the compound's utility in accessing complex molecules via multi-step synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.